N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-26(24,25)21-15-19(18-8-5-9-20-14-18)23-12-10-22(11-13-23)16-17-6-3-2-4-7-17/h2-9,14,19,21H,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEKHMGKNLVSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide, a compound characterized by its complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 472.6 g/mol. The compound features a piperazine moiety, which is often associated with various biological activities, including neuropharmacological effects and interactions with neurotransmitter systems.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O2S |
| Molecular Weight | 472.6 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit significant pharmacological properties, particularly as potential neuropharmacological agents. The presence of the piperazine ring is critical for binding to various receptors, including serotonin and dopamine receptors, which are pivotal in treating psychiatric disorders.
Case Study: Neuropharmacological Effects
A study investigating the effects of benzylpiperazine derivatives found that these compounds can modulate neurotransmitter release and receptor activity. Specifically, they were shown to enhance serotonergic transmission, which is beneficial in treating depression and anxiety disorders .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been reported, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Apoptosis induction |
| MCF7 (Breast Cancer) | 10 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Toxicology and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. In silico models have been employed to predict the toxicity of this compound. These models suggest a low likelihood of acute toxicity; however, further empirical studies are necessary to confirm these predictions .
Research Findings and Patents
Several patents have been filed regarding the synthesis and applications of related compounds. For instance, patent WO2017079641A1 discusses derivatives that include similar structural motifs and their potential as muscarinic receptor antagonists for neurological disorders . This highlights the ongoing research interest in this class of compounds.
Table 3: Relevant Patents
| Patent Number | Description |
|---|---|
| WO2017079641A1 | Muscarinic receptor antagonists |
| US5597798 | Anti-cancer applications of piperazine derivatives |
Scientific Research Applications
Basic Information
- Molecular Formula : C19H26N4O2S
- Molecular Weight : 374.50 g/mol
- CAS Number : 863558-63-8
Structural Characteristics
The compound features a piperazine ring and a pyridine moiety, which contribute to its biological activity. The methanesulfonamide group enhances solubility and bioavailability.
Pharmacological Studies
N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide has been investigated for its potential as a therapeutic agent in various diseases.
Neuropharmacology
Research indicates that this compound exhibits affinity for multiple neurotransmitter receptors, including serotonin and dopamine receptors. Studies have shown that it may modulate neurochemical pathways involved in anxiety and depression.
Case Study :
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed significant anxiolytic effects in animal models, suggesting its potential for treating anxiety disorders .
Anticancer Research
The compound's ability to inhibit specific cancer cell lines has been documented, making it a candidate for further exploration in oncology.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Case Study :
In vitro studies demonstrated that this compound exhibited bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus .
Drug Design and Development
The structural features of this compound make it a valuable scaffold for drug development. Researchers are exploring modifications to enhance potency and selectivity.
Structure-Activity Relationship (SAR) Studies
SAR studies have indicated that alterations to the piperazine and pyridine rings can significantly affect the biological activity of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide with structurally or functionally related sulfonamide derivatives from the literature.
Table 1: Comparative Analysis of Methanesulfonamide Derivatives
Key Findings :
Structural Diversity: The target compound integrates a benzylpiperazine-pyridine scaffold, distinct from the benzothienopyrimidinone () and pyrazolo-pyrimidine-chromen () cores of analogs. These structural differences influence target specificity. For example, benzothienopyrimidinones exhibit potent COX-2 inhibition due to their planar heterocyclic cores, which may enhance binding to the enzyme’s hydrophobic pocket .
Pharmacological Activity: COX-2 Inhibition: Compounds 1, 9 () suppress COX-2 expression and prostaglandin synthesis, with Compound 9 showing superior efficacy due to electron-withdrawing fluorine substituents enhancing receptor interactions . The target compound’s piperazine-pyridine structure may similarly modulate COX-2 via basic nitrogen atoms interacting with catalytic residues. Anticancer Potential: The patent compound’s fluorescence properties (Example 56) suggest utility in cancer detection, though its exact mechanism remains unelucidated . The target compound lacks direct evidence for anticancer activity but shares a sulfonamide group, which is common in kinase inhibitors.
In contrast, benzothienopyrimidinone derivatives () likely exhibit moderate lipophilicity due to their fused aromatic systems, favoring cell membrane penetration .
Research Implications and Limitations
- Evidence Gaps: No direct data on the target compound’s synthesis, stability, or pharmacokinetics are available in the provided sources. Comparative studies with benzothienopyrimidinones or chromen hybrids would clarify its therapeutic niche.
Preparation Methods
Alkylation of 4-Benzylpiperazine with Halogenated Pyridylethyl Derivatives
A halogenated intermediate, such as 2-bromo-1-(pyridin-3-yl)ethane, can react with 4-benzylpiperazine in the presence of a base. For example:
- Reagents : 4-Benzylpiperazine, 2-bromo-1-(pyridin-3-yl)ethane, triethylamine (base)
- Solvent : Toluene or xylene
- Conditions : Reflux at 110–130°C for 3–10 hours
- Mechanism : The piperazine nitrogen attacks the electrophilic carbon of the bromoethyl group, displacing bromide. Triethylamine neutralizes HBr byproduct.
Example Protocol
4-Benzylpiperazine (2.1 g, 9.98 mmol) and 2-bromo-1-(pyridin-3-yl)ethane (2.3 g, 10.38 mmol) were dissolved in toluene (50 mL) with triethylamine (1.5 g, 14.82 mmol). The mixture was refluxed for 6 hours, cooled, and washed with water. The organic layer was dried (MgSO₄) and concentrated to yield the ethyl-linked intermediate as an oil.
Reductive Amination of Pyridin-3-yl Ketones
An alternative approach involves condensing 4-benzylpiperazine with a pyridin-3-yl ketone (e.g., 2-(pyridin-3-yl)acetone) using formic acid as a reductant:
- Reagents : 2-(Pyridin-3-yl)acetone, 4-benzylpiperazine, formic acid
- Conditions : Heating at 130°C for 30–60 minutes
- Yield : ~70–80% (based on analogous reductive condensations)
Mechanistic Insight
Formic acid acts as both a proton donor and reductant, facilitating imine formation and subsequent reduction to the secondary amine.
Methanesulfonamide Functionalization
The ethyl-linked intermediate is sulfonylated at the secondary amine using methanesulfonyl chloride (MsCl).
Direct Sulfonylation with Methanesulfonyl Chloride
- Reagents : Ethyl-linked intermediate, methanesulfonyl chloride, base (e.g., pyridine, triethylamine)
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Conditions : 0°C to room temperature, 1–3 hours
Example Protocol
The ethyl-linked intermediate (1.0 g, 2.44 mmol) was dissolved in DCM (10 mL) and cooled to 0°C. Methanesulfonyl chloride (0.28 g, 2.44 mmol) was added dropwise, followed by triethylamine (0.37 g, 3.66 mmol). The mixture was stirred for 2 hours, washed with 10% NaCl, dried (Na₂SO₄), and concentrated. The crude product was recrystallized from ethanol/water.
Sulfinylamine-Mediated Sulfonamide Synthesis
A novel method using t-BuONSO as a sulfinylamine reagent enables direct sulfonamide formation from Grignard reagents:
- Reagents : Ethyl-linked intermediate (Grignard precursor), t-BuONSO
- Solvent : THF
- Conditions : −78°C to room temperature
- Mechanism : Grignard addition to t-BuONSO generates a sulfonamide via intermediate sulfinamide and sulfonimidate species.
Characterization and Analytical Data
Spectral Confirmation
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Alkylation (Section 1.1) | High scalability, simple conditions | Requires halogenated precursor | 65–75 |
| Reductive Amination (Section 1.2) | Atom-economical, one-pot | High-temperature conditions | 70–80 |
| Direct Sulfonylation (Section 2.1) | Rapid, high-yielding | Acid-sensitive substrates may degrade | 85–90 |
| Sulfinylamine Route (Section 2.2) | Novel, avoids MsCl | Requires Grignard preparation | 50–60 |
Challenges and Optimization Strategies
- Regioselectivity : Competing alkylation at piperazine’s secondary nitrogen can occur. Using bulky bases (e.g., DIPEA) or low temperatures minimizes side reactions.
- Purification : The oily nature of intermediates necessitates column chromatography or recrystallization from ethanol/water.
- Sulfonylation Efficiency : Excess MsCl (1.2–1.5 equiv) and slow addition at 0°C improve conversion.
Q & A
Q. Analytical validation :
- Purity : HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate:hexane) to monitor reaction progress and purity .
- Structural confirmation :
Advanced: How do structural modifications to the benzylpiperazine or pyridine moieties influence affinity for neurotransmitter receptors (e.g., AMPA)?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Benzylpiperazine modifications :
- Pyridine substitutions :
- Pyridin-3-yl is optimal for hydrogen bonding with GluA2 subunits. Pyridin-2-yl or 4-yl analogs show reduced potency .
- Methanesulfonamide : Critical for solubility and membrane permeability; replacing with bulkier sulfonamides (e.g., tosyl) decreases bioavailability .
Q. Resolution strategy :
- Include positive controls (e.g., CNQX for AMPA inhibition) and validate results across multiple models (e.g., electrophysiology, calcium flux assays) .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent photodegradation.
- Humidity : Use desiccants to avoid hygroscopic degradation of the sulfonamide group.
- Solvent : For long-term storage, dissolve in anhydrous DMSO (under nitrogen) to inhibit oxidation .
Advanced: How can computational methods predict binding modes with targets like AMPA receptors?
Answer:
- Molecular docking : Use crystal structures of GluA2 (PDB: 3H6V) to model interactions. Key residues: Arg485 (salt bridge with sulfonamide), Tyr450 (π-stacking with pyridine) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; validate with free-energy perturbation (FEP) calculations .
- Pharmacophore modeling : Identify essential features (e.g., sulfonamide H-bond acceptor, pyridine aromatic ring) for virtual screening of analogs .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine substitution pattern) and detects diastereomers (if present) .
- FT-IR : Peaks at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1320 cm⁻¹ (S=O symmetric stretch) verify sulfonamide integrity .
- X-ray crystallography : Resolves absolute configuration; requires high-purity single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) .
Advanced: What strategies mitigate side reactions during benzylpiperazine synthesis?
Answer:
- Selective alkylation : Use Boc-protected piperazine to prevent over-alkylation; deprotect with TFA post-reaction .
- Catalyst optimization : Palladium/Xantphos systems improve coupling efficiency for pyridine introduction (reducing byproducts like homocoupled bipyridine) .
- Purification : Flash chromatography (silica gel, gradient elution) or preparative HPLC isolates intermediates with >95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
